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Introduction

Umbralisib (formerly TGR-1202) is a potent, orally bioavailable, next-generation dual inhibitor
of phosphatidylinositol 3-kinase delta (PI3Kd) and casein kinase 1 epsilon (CK1g).[1][2][3] Its
distinct chemical structure and dual inhibitory mechanism confer a unique pharmacological
profile, which has been investigated in the context of various hematological malignancies.[3]
This technical guide provides an in-depth overview of the target binding affinity and selectivity
of umbralisib, presenting key quantitative data, detailed experimental methodologies for the
assays cited, and visualizations of relevant biological pathways and experimental workflows.

Although umbralisib received accelerated approval from the U.S. Food and Drug
Administration (FDA) for the treatment of relapsed or refractory marginal zone lymphoma (MZL)
and follicular lymphoma (FL), it was later voluntarily withdrawn from the market due to safety
concerns.[4][5][6][7] Nevertheless, the extensive preclinical and clinical research conducted
with umbralisib offers valuable insights into the development of selective kinase inhibitors.

Target Binding Affinity and Selectivity Profile

Umbralisib is characterized by its high selectivity for the delta isoform of PI3K, a critical
component of the B-cell receptor signaling pathway, which is frequently dysregulated in B-cell
malignancies.[8][9][10][11] In addition to its potent inhibition of PI3Kd, umbralisib is also an
inhibitor of CK1g, a kinase implicated in the regulation of oncoprotein translation.[12][13][14]
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Quantitative Binding Affinity and Selectivity Data

The following tables summarize the key quantitative data describing the binding affinity and
selectivity of umbralisib for its primary targets and other related kinases.

Table 1: Umbralisib Binding Affinity for PI3K Isoforms and CK1e

Target Parameter Value Reference
PI3KS EC50 22.2 nM [8][15]
PI3KS Kd 6.2 nM [8]

PI3Ky Kd 1400 nM [8]

PI3KB Kd >10000 nM [8]

PI3Ka Kd >10000 nM [8]

CK1le EC50 6.0 uyM [8][15]

Table 2: Umbralisib Selectivity for PI3Kd Over Other Isoforms

Comparison Selectivity Fold Reference
PI3K3 vs. PI3Ka >1500-fold [10][11]
PI3K3 vs. PI3Kp >1500-fold [10][11]
PI3K3 vs. PI3Ky ~225-fold [10][11]

Experimental Protocols

The determination of umbralisib's binding affinity and selectivity involves various biochemical
and cell-based assays. The following sections detail the methodologies for the key experiments
cited.

Biochemical Assays for PI3K Inhibition

The inhibitory activity of umbralisib against PI3K isoforms is typically determined using in vitro
kinase assays that measure the production of ADP or the generation of the phosphorylated lipid
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product.

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g.,
Adapta™ Universal Kinase Assay)

e Principle: This assay quantifies the amount of ADP produced during the kinase reaction. A
europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used.
In the absence of kinase inhibition, the generated ADP displaces the tracer from the
antibody, leading to a low TR-FRET signal. Conversely, inhibition of the kinase results in less
ADP production and a high TR-FRET signal.[16]

e General Protocol:

o A standard kinase reaction is prepared containing the purified PI3K enzyme (e.g.,
p1108/p85a), a lipid substrate (e.g., PIP2), and ATP, in the presence of varying
concentrations of umbralisib or a vehicle control.

o The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

o A detection solution containing the Eu-labeled anti-ADP antibody, the Alexa Fluor® 647-
labeled ADP tracer, and EDTA (to stop the kinase reaction) is added.

o After another incubation period (e.g., 30 minutes), the TR-FRET signal is measured on a
suitable plate reader.

o IC50 values are calculated by plotting the TR-FRET signal against the logarithm of the
inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. Luminescence-Based ADP Detection Assays (e.g., ADP-Glo™ Kinase Assay)

e Principle: This assay measures kinase activity by quantifying the amount of ADP produced in
a kinase reaction. The assay is performed in two steps: first, the remaining ATP is depleted,
and then the ADP is converted back to ATP, which is used to generate a luminescent signal
with a luciferase/luciferin reaction. The light output is directly proportional to the kinase
activity.

e General Protocol:
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[e]

The kinase reaction is set up with the PI3K enzyme, lipid substrate, ATP, and varying
concentrations of umbralisib.

o The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
o ADP-Glo™ Reagent is added to deplete the remaining ATP.

o Kinase Detection Reagent is then added to convert ADP to ATP and initiate the luciferase
reaction.

o Luminescence is measured using a luminometer.

[¢]

IC50 values are determined from the dose-response curves.

Kinome-Wide Selectivity Profiling

To assess the broader selectivity of umbralisib, its activity is tested against a large panel of
kinases.

o Methodology: A common approach is to use a binding assay format where the ability of the
compound to displace a known ligand from the kinase active site is measured. For instance,
the selectivity of umbralisib was evaluated by assessing its binding to a panel of 442
kinases.[1] In such assays, the test compound (umbralisib at a fixed concentration, e.g., 1
KUM) is incubated with the kinase panel, and the percentage of binding inhibition is
determined relative to a control.[1]

Visualizations
PIBK/IAKT/mTOR Signaling Pathway and Umbralisib's
Point of Intervention
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Caption: PI3Kd signaling pathway and the inhibitory action of umbralisib.
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General Workflow for an In Vitro Kinase Inhibition Assay
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Caption: Generalized workflow for determining kinase inhibition in vitro.

Conclusion

Umbralisib is a highly selective inhibitor of PI3Kd with a secondary activity against CK1e. Its
favorable selectivity profile over other PI3K isoforms has been a key area of investigation in the
development of next-generation PI3K inhibitors with potentially improved therapeutic windows.
The quantitative data and experimental methodologies outlined in this guide provide a
comprehensive technical overview of the target binding affinity and selectivity of umbralisib,
offering valuable information for researchers and professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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